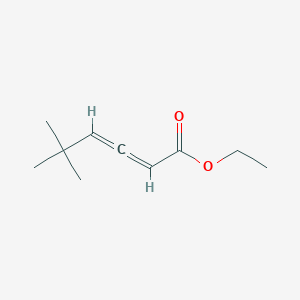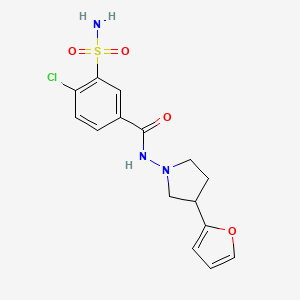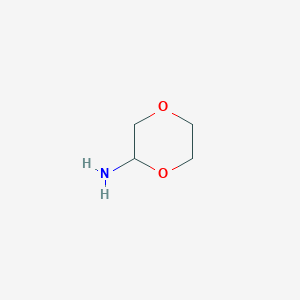![molecular formula C25H25NO4 B14680123 Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester) CAS No. 35473-24-6](/img/structure/B14680123.png)
Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) is a chemical compound with the molecular formula C11H17NO2 It is known for its unique structure, which includes an ethanol backbone linked to a 3-methylphenyl group through an imino bond, and further esterified with dibenzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) typically involves the reaction of 2,2’-[(3-methylphenyl)imino]bis-ethanol with benzoic acid or its derivatives under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of new ester or amide compounds.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The ester groups may also play a role in the compound’s overall bioactivity by affecting its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2,2’-[(4-methylphenyl)imino]bis-
- Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, diacetate (ester)
Uniqueness
Ethanol, 2,2’-[(3-methylphenyl)imino]bis-, dibenzoate (ester) is unique due to its specific esterification with dibenzoate groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications.
Eigenschaften
CAS-Nummer |
35473-24-6 |
|---|---|
Molekularformel |
C25H25NO4 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
2-[N-(2-benzoyloxyethyl)-3-methylanilino]ethyl benzoate |
InChI |
InChI=1S/C25H25NO4/c1-20-9-8-14-23(19-20)26(15-17-29-24(27)21-10-4-2-5-11-21)16-18-30-25(28)22-12-6-3-7-13-22/h2-14,19H,15-18H2,1H3 |
InChI-Schlüssel |
OKHLRTNFXBTUBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)













